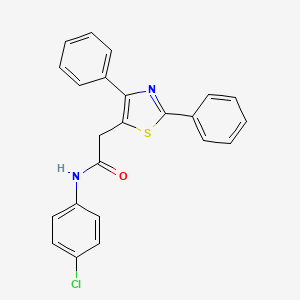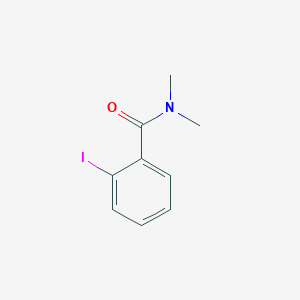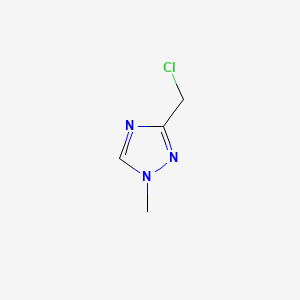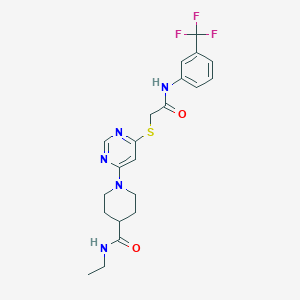
N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a chemically synthesized molecule that appears to be related to various acetamide derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, suggesting a common interest in this class of molecules for their biological properties and interactions with biological enzymes .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step organic reactions. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized by converting aromatic acids into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This method indicates a general approach that could potentially be applied to the synthesis of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, involving the formation of a thiazole ring and subsequent acetylation.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of a thiazole ring and an acetamide moiety. In a related compound, the chlorophenyl ring was found to be oriented at an angle of 7.1° with respect to the thiazole ring, indicating a non-planar structure . This suggests that the molecular structure of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide would also exhibit a non-planar arrangement between its aromatic rings and the thiazole ring, which could influence its biological activity and interaction with enzymes.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their interactions with biological enzymes. For example, the synthesized oxadiazole derivatives were screened against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing activity particularly against AChE . This indicates that the acetamide moiety in these compounds plays a significant role in their ability to interact with and potentially inhibit enzyme function.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be explored through spectroscopic techniques and computational methods. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to characterize the vibrational signatures of similar compounds . Additionally, density functional theory (DFT) calculations can provide insights into the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers of these molecules . Such analyses are crucial for understanding the stability and electronic properties of the compounds, which are important for their biological activity and pharmacokinetic properties.
Applications De Recherche Scientifique
Chemical Structure and Properties
The chemical structure of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has been characterized in studies, highlighting its molecular interactions and crystallography. For instance, Saravanan et al. (2016) described the orientation of the chlorophenyl ring in relation to the thiazole ring and identified C—H⋯O intermolecular interactions forming chains in the crystal lattice (Saravanan et al., 2016). This provides foundational knowledge for further applications in material science and crystal engineering.
Antitumor and Anticancer Activity
Research into derivatives of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has shown potential antitumor and anticancer activities. Yurttaş, Tay, and Demirayak (2015) synthesized new derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This highlights the compound's relevance in medicinal chemistry for the development of new anticancer agents.
Analgesic and Anti-inflammatory Activity
The synthesis of diphenylamine derivatives related to N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has been explored for their analgesic and anti-inflammatory potential. Kumar and Mishra (2020) found that these derivatives exhibit promising activity in treating pain and inflammation, suggesting a potential for pharmaceutical development in this area (Kumar & Mishra, 2020).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXIAMUFSODZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)

![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)


![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)
